N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide
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Overview
Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is a chemical compound that falls under the category of thienopyridines . The molecular formula of this compound is C20H21N3O5S, and it has an average mass of 415.465 .
Molecular Structure Analysis
The InChI string of the molecule isInChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25)
. This string represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a net charge of 0. Its mono-isotopic mass is 415.12019 . More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Pyridine Derivatives as Insecticides
Research has demonstrated the synthesis and insecticidal activity of pyridine derivatives, highlighting their potential in agricultural applications. For instance, compounds have been prepared and tested against the cowpea aphid, with some showing significant insecticidal activity, suggesting the utility of such compounds in pest control (Bakhite et al., 2014).
Cyclization and Biological Activity Evaluation
The synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been explored, revealing the formation of various heterocyclic compounds. The biological activity, including antimicrobial and anticancer properties, of these synthesized compounds was also investigated, underscoring their potential in medicinal chemistry (Chigorina et al., 2019).
Antitumor Evaluations
New approaches for the synthesis of thieno[2,3-b]pyridine, along with their derivatives, have been assessed for anti-tumor properties. Some derivatives displayed higher inhibitory effects on tumor cell lines compared to standard drugs, indicating their potential in cancer treatment research (Mohareb et al., 2014).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has been explored, with some compounds showing promising antimicrobial activities. This research offers insights into the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
Synthesis of Pyrazole, Thiophene, and Thiazole Derivatives
Studies have also focused on synthesizing pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, assessing their potential applications in various scientific research areas, including their biological activities (Bondock et al., 2008).
Mechanism of Action
Mode of Action
It has been observed that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the g0/g1 phase) . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.
Biochemical Pathways
The observed effects on cell cycle progression suggest that it may interfere with the regulatory mechanisms that control cell division and growth
Result of Action
The observed effects on cell cycle progression suggest that it may have antiproliferative or cytostatic effects, potentially making it useful for the treatment of diseases characterized by abnormal cell growth .
Safety and Hazards
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-4-5-12(2)15(8-11)18(24)21-19-16(9-20)14-6-7-22(13(3)23)10-17(14)25-19/h4-5,8H,6-7,10H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIJFUKMLIENOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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